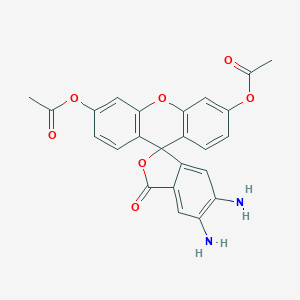

4,5-Diaminofluorescein diacetate

Overview

Description

4,5-Diaminofluorescein diacetate (DAF-2 DA) is a cell-permeable fluorescent probe widely used for the detection and quantification of intracellular nitric oxide (NO). The compound is a diacetate derivative of DAF-2, which is hydrolyzed by cytosolic esterases upon cellular uptake, releasing the active form, DAF-2. In the presence of NO, DAF-2 reacts with NO oxidation products (e.g., N₂O₃) to form the highly fluorescent triazole derivative, DAF-2T. This reaction enables real-time monitoring of NO with excitation/emission maxima at 485/515 nm . DAF-2 DA has been extensively applied in diverse research fields, including vascular biology , neurodegenerative disease studies , and plant physiology , due to its sensitivity and compatibility with live-cell imaging.

Mechanism of Action

Target of Action

The primary target of 4,5-Diaminofluorescein diacetate (DAF-2 DA) is nitric oxide (NO) . Nitric oxide is a crucial biological regulator and is a fundamental component in the fields of neuroscience, physiology, and immunology .

Mode of Action

DAF-2 DA is a cell-permeable compound that, once inside the cell, is deacetylated by intracellular esterases to form DAF-2 . DAF-2 itself has weak fluorescence. In the presence of oxygen, daf-2 reacts with no to form a highly fluorescent compound known as triazolofluorescein (daf-2t) . The fluorescence intensity of this compound can be detected using various instruments such as fluorescence microscopes, laser confocal microscopes, flow cytometers, and enzyme labels .

Biochemical Pathways

The biochemical pathway involved in the action of DAF-2 DA is the nitric oxide signaling pathway. Nitric oxide is a key player in this pathway and is involved in various physiological processes. The fluorescence signal generated by the reaction of DAF-2 with NO provides a measure of the nitric oxide levels in the cell .

Pharmacokinetics

The pharmacokinetics of DAF-2 DA involve its absorption into the cell, its transformation by intracellular esterases, and its reaction with nitric oxide. DAF-2 DA is cell-permeable, allowing it to easily enter cells . Once inside, it is deacetylated by intracellular esterases to form DAF-2 . This compound then reacts with NO in the presence of oxygen to form the highly fluorescent DAF-2T .

Result of Action

The result of the action of DAF-2 DA is the generation of a strong fluorescence signal that corresponds to the level of nitric oxide in the cell . This allows for the detection and quantification of nitric oxide, providing valuable information about physiological and pathological processes .

Action Environment

The action of DAF-2 DA can be influenced by various environmental factors. For instance, the presence of bovine serum albumin (BSA) and phenol red has been reported to interfere with the fluorescence detection of the probe . Additionally, the probe is sensitive to pH and temperature conditions during the incubation process . Therefore, careful control of the experimental conditions is necessary to ensure accurate results.

Biochemical Analysis

Biochemical Properties

4,5-Diaminofluorescein diacetate interacts with nitric oxide (NO) in cells. It is deacetylated by intracellular esterases to form 4,5-Diaminofluorescein, which then reacts with NO to yield the highly fluorescent triazolofluorescein . This reaction is the basis for its use as a fluorescent probe for NO detection .

Cellular Effects

This compound has been used to study the synthesis of NO in various types of cells, including bovine aortic endothelial cells . It has also been used to identify individual nitric oxide–producing neurons in brain slices .

Molecular Mechanism

The molecular mechanism of action of this compound involves its conversion by intracellular esterases to 4,5-Diaminofluorescein, which is then available to react with NO to form a highly fluorescent triazolofluorescein . This reaction does not occur until the compound is inside the cell, indicating that it passively diffuses across cellular membranes .

Temporal Effects in Laboratory Settings

It is known that the compound is stable and does not degrade over time .

Dosage Effects in Animal Models

There is limited information available on the effects of different dosages of this compound in animal models. It has been used to assess changes in NO fluorescence in isolated rabbit hearts .

Metabolic Pathways

It is known that the compound is deacetylated by intracellular esterases to form 4,5-Diaminofluorescein, which can then react with NO .

Transport and Distribution

This compound is cell permeant and passively diffuses across cellular membranes . Once inside the cell, it is converted to a cell-impermeant form .

Subcellular Localization

Given that it passively diffuses across cellular membranes , it is likely that it can be found throughout the cell.

Biological Activity

4,5-Diaminofluorescein diacetate (DAF-2 DA) is a fluorescent probe extensively utilized for the detection and measurement of nitric oxide (NO) in biological systems. This compound is particularly valuable in cellular and tissue studies due to its ability to permeate cell membranes and react with NO, producing a fluorescent product that can be quantified. This article delves into the biological activity of DAF-2 DA, highlighting its mechanisms of action, applications in research, and relevant case studies.

DAF-2 DA is converted intracellularly by esterases into DAF-2, which then reacts with NO to form a highly fluorescent triazole derivative known as DAF-2T. The fluorescence intensity (FI) is directly proportional to the concentration of NO present, allowing for quantitative measurements. The reaction can be summarized as follows:

Key Properties

- Fluorescence Excitation/Emission: DAF-2 exhibits excitation at approximately 495 nm and emission at 515 nm, making it suitable for use in fluorescence microscopy and imaging techniques.

- Sensitivity: DAF-2 DA has been shown to enhance the sensitivity of NO detection compared to previous methods that required the removal of the dye from extracellular spaces .

Measurement of Nitric Oxide

DAF-2 DA has been widely employed to measure intracellular NO levels in various cell types, including endothelial cells and neurons. Its application allows researchers to study:

- Endothelial Function: DAF-2 DA has been used to assess shear stress-induced NO production in endothelial cells, providing insights into vascular health and disease mechanisms .

- Pathophysiological Conditions: The probe aids in understanding conditions where NO signaling is disrupted, such as cardiovascular diseases and inflammation.

Case Studies

-

Endothelial Cells and Shear Stress

- A study demonstrated that continuous perfusion of DAF-2 DA in rat venules allowed for real-time measurement of NO production under both basal and stimulated conditions. The results indicated that maintaining a constant concentration of DAF-2 improved the accuracy of NO quantification significantly .

- Differentiation of Neuronal Cells

- Sperm Functionality

Table 1: Summary of Experimental Findings Using DAF-2 DA

Table 2: Fluorescence Properties of DAF-2 DA

| Property | Value |

|---|---|

| Excitation Wavelength | 495 nm |

| Emission Wavelength | 515 nm |

| Sensitivity | High |

Scientific Research Applications

Measurement of Nitric Oxide

DAF-2 DA is primarily recognized for its role as a fluorescent indicator for NO in living cells and tissues. It has been extensively used to quantify NO production in various experimental setups:

- Endothelial Cell Studies : DAF-2 DA has been employed to measure NO production in endothelial cells, particularly in response to stimuli like platelet activating factor (PAF). Continuous perfusion of DAF-2 DA has been shown to enhance the sensitivity of NO detection, overcoming issues related to dye leakage in high permeability vessels . This method allows for more accurate quantification of NO levels under physiological conditions.

- In Vivo Studies : The probe has also been utilized in vivo to investigate the roles of NO in microvessel permeability and inflammation. Studies have demonstrated that DAF-2 DA can provide critical insights into the dynamics of NO signaling during inflammatory responses .

Cancer Research

DAF-2 DA's ability to detect NO has implications in cancer research:

- Tumor Microenvironment : Research indicates that NO plays a significant role in tumor progression and angiogenesis. By using DAF-2 DA, researchers can visualize and quantify NO levels within tumor microenvironments, aiding in the understanding of tumor biology and potential therapeutic targets .

- Drug Response Studies : In studies involving tamoxifen-resistant breast cancer cells, DAF-2 DA was used to assess changes in NO levels following treatment with various compounds. This application highlights its utility in evaluating the efficacy of cancer therapies .

Neurological Research

DAF-2 DA has been applied in studies related to neurological conditions:

- Nystagmus Treatment : The compound has been utilized to measure NO production in experimental models aimed at understanding and treating acquired nystagmus. The relationship between NO levels and eye movement disorders provides insights into potential therapeutic strategies .

Developmental Biology

In developmental biology, DAF-2 DA has been used to study embryological processes:

- Limb Kinematics : The fluorescent properties of DAF-2 DA have facilitated investigations into limb kinematics and bone strain in amphibians. This application underscores the probe's versatility beyond traditional cellular studies .

Table 1: Summary of Applications

| Application Area | Specific Use Case | Key Findings |

|---|---|---|

| Nitric Oxide Measurement | Endothelial cells under PAF stimulation | Enhanced sensitivity and accuracy in NO detection |

| Cancer Research | Tumor microenvironment analysis | Insights into NO's role in tumor progression |

| Neurological Research | Acquired nystagmus studies | Correlation between NO levels and eye movement |

| Developmental Biology | Limb kinematics in amphibians | Understanding bone strain dynamics |

Table 2: Experimental Conditions for DAF-2 DA Use

| Parameter | Condition/Value |

|---|---|

| Concentration | Typically 1-5 μM |

| Incubation Time | 30 minutes to 1 hour |

| Detection Method | Fluorescence microscopy |

Case Study 1: Endothelial Function Assessment

In a study assessing endothelial function using DAF-2 DA, researchers performed continuous perfusion experiments on rat venules. They found that maintaining a steady concentration of DAF-2 DA significantly improved the detection of PAF-induced NO production compared to traditional methods that involved washout procedures. This study highlighted the importance of experimental design in achieving accurate measurements of intracellular signaling molecules .

Case Study 2: Cancer Cell Response Evaluation

In research focusing on tamoxifen-resistant breast cancer cells, DAF-2 DA was used to measure alterations in NO production following treatment with luteolin. The findings indicated that luteolin induced apoptosis through modulation of the PI3K-AKT-mTOR pathway, demonstrating how DAF-2 DA can be instrumental in evaluating drug responses within cancer research contexts .

Q & A

Basic Research Questions

Q. What is the underlying mechanism of DAF-2DA for detecting nitric oxide (NO) in cellular systems?

DAF-2DA is a cell-permeable probe that passively diffuses into cells, where intracellular esterases hydrolyze its diacetate groups to yield membrane-impermeable DAF-2. In the presence of NO and oxygen, DAF-2 reacts to form the highly fluorescent triazolofluorescein (DAF-2T), with excitation/emission maxima at 491/513 nm. The reaction is specific to NO under physiological pH, with a detection limit of 2–5 nM .

Q. What are the recommended protocols for loading DAF-2DA into cells or tissues?

- In situ loading : Incubate live cells/tissues with 5–10 µM DAF-2DA in a physiological buffer (e.g., Krebs solution) for 30–60 minutes at 37°C, protected from light. Rinse thoroughly to remove extracellular probe .

- Post-collection loading : For detached cells, incubate in suspension with 5 µM DAF-2DA for 20–40 minutes, followed by centrifugation and resuspension in fresh buffer .

- Tissue-specific adjustments : For plant roots, pre-incubation with fungal exudates or ascorbate oxidase may enhance signal clarity by reducing interference .

Q. What are the optimal parameters for fluorescence detection using DAF-2DA?

- Wavelengths : Use 488 nm excitation and 515–530 nm emission filters for confocal microscopy or fluorimetry .

- pH sensitivity : Maintain neutral pH (7.0–7.4) to avoid false signals from ascorbic acid or dehydroascorbic acid .

- Controls : Include parallel samples treated with NO scavengers (e.g., cPTIO) or nitric oxide synthase (NOS) inhibitors (e.g., L-NAME) to validate specificity .

Advanced Research Questions

Q. How can researchers address interference from reactive oxygen species (ROS) or ascorbic acid in DAF-2DA-based assays?

- Ascorbic acid interference : Pre-treat samples with 1 U/mL ascorbate oxidase for 10 minutes to degrade ascorbic acid, which can react with DAF-2 non-specifically .

- ROS interference : Use ROS-specific probes (e.g., H2DCF-DA) in parallel experiments to differentiate NO signals from oxidative stress artifacts .

- Data validation : Combine fluorescence imaging with chemiluminescence or HPLC-based NO quantification for cross-validation .

Q. What strategies optimize DAF-2DA use in complex tissues (e.g., plant roots or neural slices)?

- Penetration enhancement : For thick tissues, use vacuum infiltration or microinjection to improve probe delivery .

- Kinetic monitoring : Capture time-lapse images within 1–2 minutes post-loading to detect rapid NO bursts, as seen in astrocyte responses to neuronal damage .

- Fixation artifacts : Avoid chemical fixatives (e.g., formaldehyde), which may alter DAF-2T fluorescence; opt for live-tissue imaging .

Q. How can DAF-2DA be combined with other probes for multiplexed signaling studies?

- Sequential loading : Prioritize DAF-2DA due to its esterase dependency, followed by cell-impermeable probes (e.g., Rhodamine 123 for mitochondrial activity) to avoid spectral overlap .

- Spectral unmixing : Use narrow-band filters or spectral imaging systems to resolve DAF-2T fluorescence (513 nm) from probes like H2DCF-DA (525 nm) .

Q. What are the limitations of DAF-2DA in quantitative NO measurements, and how can they be mitigated?

- Calibration challenges : Generate a standard curve using NO donors (e.g., S-nitroso-N-acetylpenicillamine, SNAP) at known concentrations in situ .

- Photobleaching : Limit laser exposure and use low-light cameras to preserve signal integrity during prolonged imaging .

- Cell viability : Confirm viability post-experiment via propidium iodide exclusion, as prolonged DAF-2DA incubation may stress cells .

Q. How does DAF-2DA perform in low-oxygen environments (e.g., hypoxic tissues)?

- Oxygen dependency : The reaction between DAF-2 and NO requires oxygen; thus, hypoxic conditions (e.g., ischemic tissues) may underestimate NO levels. Supplement with 5% O₂ or use alternative probes (e.g., diaminofluorophores with lower O₂ dependence) .

Q. Methodological Best Practices

- Storage and handling : Store DAF-2DA in anhydrous DMSO at -20°C, protected from light. Avoid freeze-thaw cycles to prevent ester hydrolysis .

- Negative controls : Include samples treated with esterase inhibitors (e.g., bis-para-nitrophenyl phosphate) to confirm intracellular activation of the probe .

- Advanced validation : Pair DAF-2DA with genetic models (e.g., NOS knockouts) or nitric oxide synthase-deficient tissues to establish signal specificity .

Comparison with Similar Compounds

Specificity for Nitric Oxide vs. Other Reactive Species

DAF-2 DA is distinct from other fluorescent probes targeting reactive oxygen species (ROS) or reactive nitrogen species (RNS). Key comparisons include:

Key Findings :

- DAF-2 DA’s specificity for NO is superior to ROS-targeting probes like DCFH-DA, which detect peroxynitrite and other oxidants .

- AF 4-DA, a structural analog lacking NO reactivity, serves as a critical negative control to validate DAF-2 DA specificity in plant systems .

Comparison with Other NO Detection Methods

DAF-2 DA is one of several methods for NO detection, each with distinct advantages:

Key Findings :

- DAF-2 DA provides superior spatial resolution for intracellular NO compared to extracellular methods like the Griess assay .

- Electrochemical sensors excel in real-time extracellular NO detection but lack cellular specificity .

Technical Advantages and Limitations

Advantages :

- High Sensitivity: Detects NO at nanomolar concentrations .

- Live-Cell Compatibility: Enables dynamic NO monitoring in intact tissues and cultured cells .

- Versatility : Validated in mammalian, plant, and microbial systems .

Limitations :

- Cross-Reactivity: May react with N₂O₃, leading to overestimation of NO levels .

- pH Sensitivity : Fluorescence intensity decreases under acidic conditions .

- Dye Leakage : Requires esterase activity, which varies across cell types .

Methodological Considerations and Best Practices

Validation: Pair DAF-2 DA with alternative methods (e.g., Griess assay) to confirm NO specificity .

Controls: Use AF 4-DA and NO scavengers (e.g., cPTIO) to rule out artifacts .

Optimization : Adjust loading concentrations (5–10 μM) and incubation times (30–60 minutes) based on cell type .

Preparation Methods

Structural Overview and Key Functional Groups

DAF-2 DA (C₂₄H₁₈N₂O₇, MW 446.41) consists of a fluorescein backbone with amino groups at the 4- and 5-positions of the lower benzene ring and acetylated hydroxyl groups on the xanthene ring . The diacetate moieties enhance cell permeability by masking polar hydroxyl groups, while the diamino configuration enables NO-specific fluorescence via triazole formation .

Synthesis Pathway for this compound

The preparation of DAF-2 DA follows a three-step sequence:

Acetylation of Fluorescein

Fluorescein’s hydroxyl groups are acetylated to improve solubility and stability during subsequent reactions.

Reaction Conditions :

-

Procedure : Fluorescein is dissolved in anhydrous pyridine, and acetic anhydride is added dropwise under nitrogen. The mixture is stirred at 25°C for 12 hours .

Key Consideration : Excess pyridine neutralizes acetic acid byproducts, preventing undesired side reactions.

Nitration of Fluorescein Diacetate

Nitration introduces nitro groups at the 4- and 5-positions of the fluorescein diacetate structure.

Reaction Conditions :

-

Reagents : Fluorescein diacetate, concentrated nitric acid, sulfuric acid .

-

Procedure : Fluorescein diacetate is dissolved in sulfuric acid at −5°C, followed by slow addition of nitric acid. The reaction proceeds for 20 minutes at −5°C .

Mechanistic Insight : The electron-withdrawing acetyl groups direct nitration to the 4- and 5-positions via meta-directing effects .

Reduction of Nitro Groups to Amino Groups

Catalytic hydrogenation converts nitro groups to amino groups while preserving the diacetate structure.

Reaction Conditions :

-

Reagents : 4,5-Dinitrofluorescein diacetate, hydrogen gas, palladium on carbon (Pd/C), ethanol .

-

Procedure : The nitro intermediate is suspended in ethanol, and hydrogen gas is introduced in the presence of Pd/C (10% w/w) at 60°C for 6 hours .

Critical Parameter : Incomplete reduction leads to mixed nitro/amino derivatives, necessitating rigorous monitoring via thin-layer chromatography .

Alternative Synthetic Routes and Modifications

Reductive Amination for Enhanced Stability

A modified approach employs reductive amination to introduce dimethylamino groups, though this alters the NO-binding specificity .

Reagents : this compound, formaldehyde, sodium cyanoborohydride .

Outcome : Substitutes primary amines with dimethylamino groups, reducing background fluorescence .

Bromine-Substituted Derivatives

Bromination at the 5-position enables cross-coupling reactions for functionalized probes .

Procedure :

-

Bromination of fluorescein diacetate using bromine in acetic acid.

-

Nitration and reduction as described above .

Application : Suzuki couplings with aryl boronic acids yield bioconjugatable DAF-2 DA analogs .

Analytical Characterization and Quality Control

Spectroscopic Validation

-

UV-Vis : λₘₐₓ = 495 nm (DAF-2 DA), shifting to 515 nm post-NO binding .

-

Fluorescence : Quantum yield increases from 0.005 (free probe) to 0.81 (NO-adduct) .

Chromatographic Purity Assessment

HPLC Conditions :

-

Column: C18 reverse-phase

-

Mobile Phase: Gradient of acetonitrile/water (0.1% TFA)

Industrial-Scale Production and Challenges

Scalability of Nitration

Large-scale nitration requires precise temperature control (−5°C to 0°C) to prevent di- or over-nitration .

Comparative Analysis of Fluorescein-Based Probes

| Probe | Modification Sites | Excitation/Emission (nm) | NO Sensitivity (nM) |

|---|---|---|---|

| DAF-2 DA | 4,5-diamino | 495/515 | 5–10 |

| DAF-FM DA | 4-amino-5-methyl | 495/515 | 3–5 |

| BBDMAF | 4',5'-dimethylamino | 495/515 | >100 |

Properties

IUPAC Name |

(6'-acetyloxy-5,6-diamino-3-oxospiro[2-benzofuran-1,9'-xanthene]-3'-yl) acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H18N2O7/c1-11(27)30-13-3-5-16-21(7-13)32-22-8-14(31-12(2)28)4-6-17(22)24(16)18-10-20(26)19(25)9-15(18)23(29)33-24/h3-10H,25-26H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTSUYDXEEKDBQU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC2=C(C=C1)C3(C4=C(O2)C=C(C=C4)OC(=O)C)C5=CC(=C(C=C5C(=O)O3)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H18N2O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70424951 | |

| Record name | 4,5-Diaminofluorescein diacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70424951 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

446.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

205391-02-2 | |

| Record name | 4,5-Diaminofluorescein diacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70424951 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.